molecular formula C16H13NS B2960170 5-Methyl-2,4-diphenylthiazole CAS No. 14229-93-7

5-Methyl-2,4-diphenylthiazole

Cat. No.: B2960170
CAS No.: 14229-93-7
M. Wt: 251.35
InChI Key: WLVBVFQWNJRVMR-UHFFFAOYSA-N
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Description

5-Methyl-2,4-diphenylthiazole is a heterocyclic aromatic organic compound characterized by a thiazole ring substituted with a methyl group and two phenyl groups at the 2 and 4 positions, respectively. This compound belongs to the thiazole family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,4-diphenylthiazole typically involves the cyclization of thioamides with α-haloketones. One common method is the reaction of 2-bromoacetophenone with thiourea in the presence of a base, such as potassium carbonate, to form the thiazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance production efficiency and control reaction parameters more precisely. The use of catalysts, such as palladium or nickel, can also be employed to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2,4-diphenylthiazole can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃).

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of corresponding oxo-thiazoles.

  • Reduction: Reduction reactions can produce thiol derivatives or other reduced forms of the compound.

Scientific Research Applications

5-Methyl-2,4-diphenylthiazole has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: It exhibits biological activities such as antibacterial, antifungal, anti-inflammatory, and antioxidant properties.

  • Medicine: The compound has been studied for its potential therapeutic effects in treating diseases such as cancer, diabetes, and tuberculosis.

  • Industry: It is utilized in the development of various drugs and biologically active agents.

Mechanism of Action

The mechanism by which 5-Methyl-2,4-diphenylthiazole exerts its effects involves interactions with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

5-Methyl-2,4-diphenylthiazole is compared with other similar compounds, such as 2-Methyl-4,5-diphenylthiazole and 5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole. These compounds share structural similarities but differ in their substituents, which can affect their biological activities and properties. The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.

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Properties

IUPAC Name

5-methyl-2,4-diphenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NS/c1-12-15(13-8-4-2-5-9-13)17-16(18-12)14-10-6-3-7-11-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVBVFQWNJRVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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